molecular formula C17H38O2P2 B3821141 1-[Butyl(dibutylphosphorylmethyl)phosphoryl]butane

1-[Butyl(dibutylphosphorylmethyl)phosphoryl]butane

Cat. No.: B3821141
M. Wt: 336.4 g/mol
InChI Key: HTUCEFSAPPAABU-UHFFFAOYSA-N
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Description

1-[Butyl(dibutylphosphorylmethyl)phosphoryl]butane is an organophosphorus compound with the molecular formula C18H40O6P2. This compound is known for its unique structure, which includes two phosphoryl groups attached to a butane backbone. It is primarily used in various chemical reactions and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Butyl(dibutylphosphorylmethyl)phosphoryl]butane typically involves the reaction of dibutylphosphine oxide with butyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-[Butyl(dibutylphosphorylmethyl)phosphoryl]butane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of alkyl or aryl derivatives .

Mechanism of Action

The mechanism by which 1-[Butyl(dibutylphosphorylmethyl)phosphoryl]butane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl groups can form strong bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Uniqueness: 1-[Butyl(dibutylphosphorylmethyl)phosphoryl]butane is unique due to its specific combination of butyl and dibutylphosphoryl groups, which confer distinct chemical reactivity and stability. This makes it particularly useful in applications requiring stable phosphorus-containing compounds .

Properties

IUPAC Name

1-[butyl(dibutylphosphorylmethyl)phosphoryl]butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38O2P2/c1-5-9-13-20(18,14-10-6-2)17-21(19,15-11-7-3)16-12-8-4/h5-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUCEFSAPPAABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(=O)(CCCC)CP(=O)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38O2P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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